molecular formula C18H22FN3O3 B8143362 Norfloxacin Ethyl Ester CAS No. 74011-47-5

Norfloxacin Ethyl Ester

Cat. No. B8143362
Key on ui cas rn: 74011-47-5
M. Wt: 347.4 g/mol
InChI Key: WKZAVCCKKJQNCJ-UHFFFAOYSA-N
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Patent
US04472579

Procedure details

A mixture of 18 ml of picoline, 10.3 g of anhydrous piperazine, and 8.9 g of 1-ethyl-6-fluoro-7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid ethyl ester was refluxed with stirring for 5 hrs. The reaction mixture was concentrated under reduced pressure, and the residue was treated by the same manner described in Example 1 to give 8.2 g (79% yield) of 1-ethyl-6-fluoro-7-(1-piperazinyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid ethyl ester. mp: 178°-180° C.
Quantity
18 mL
Type
reactant
Reaction Step One
Quantity
10.3 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
N1C=CC=CC=1C.[NH:8]1[CH2:13][CH2:12][NH:11][CH2:10][CH2:9]1.[CH2:14]([O:16][C:17]([C:19]1[C:28](=[O:29])[C:27]2[C:22](=[CH:23][C:24](Cl)=[C:25]([F:30])[CH:26]=2)[N:21]([CH2:32][CH3:33])[CH:20]=1)=[O:18])[CH3:15]>>[CH2:14]([O:16][C:17]([C:19]1[C:28](=[O:29])[C:27]2[C:22](=[CH:23][C:24]([N:8]3[CH2:13][CH2:12][NH:11][CH2:10][CH2:9]3)=[C:25]([F:30])[CH:26]=2)[N:21]([CH2:32][CH3:33])[CH:20]=1)=[O:18])[CH3:15]

Inputs

Step One
Name
Quantity
18 mL
Type
reactant
Smiles
N1=C(C=CC=C1)C
Name
Quantity
10.3 g
Type
reactant
Smiles
N1CCNCC1
Name
Quantity
8.9 g
Type
reactant
Smiles
C(C)OC(=O)C1=CN(C2=CC(=C(C=C2C1=O)F)Cl)CC

Conditions

Stirring
Type
CUSTOM
Details
with stirring for 5 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
the residue was treated by the same manner

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
C(C)OC(=O)C1=CN(C2=CC(=C(C=C2C1=O)F)N1CCNCC1)CC
Measurements
Type Value Analysis
AMOUNT: MASS 8.2 g
YIELD: PERCENTYIELD 79%
YIELD: CALCULATEDPERCENTYIELD 79%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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